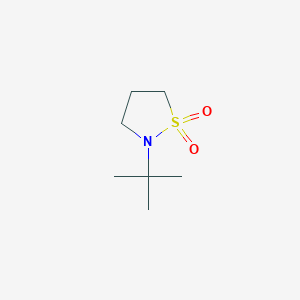

2-(tert-Butyl)isothiazolidine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(tert-Butyl)isothiazolidine 1,1-dioxide (TBIO) is a novel chemical compound with a variety of applications in the scientific research field. TBIO is a highly stable compound which has been used in a variety of biochemical and physiological studies.

科学的研究の応用

Anti-Arthritic Drug Development

2-(tert-Butyl)isothiazolidine 1,1-dioxide derivatives have shown potential in the development of anti-arthritic medications. Research indicates that certain compounds within this class, especially those with a lower alkyl group at the 2-position of the gamma-sultam skeleton, exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as on the production of interleukin-1 (IL-1) in vitro. These compounds have been effective in various animal arthritic models without showing ulcerogenic activities, making them promising candidates for anti-arthritic drug development. The compound identified as (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1, 2-isothiazolidine-1,1-dioxide (S-2474) has been particularly highlighted for its potential and is under clinical trials (Inagaki et al., 2000).

Synthesis Methodologies

The synthesis process for these derivatives, especially for anti-arthritic drug candidate S-2474, has been refined to be highly efficient and E-selective. Utilizing alpha-methoxy-p-quinone methide as a key intermediate, this method allows for the production of S-2474 with excellent yield, making it practical for large-scale synthesis. This synthesis approach addresses the structural and mechanistic aspects, offering a significant advancement in the preparation of gamma-sultam based anti-arthritic agents (Inagaki et al., 2002).

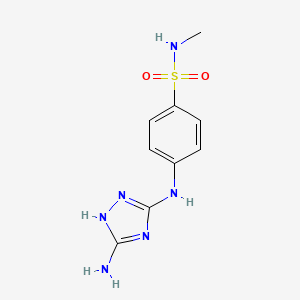

Library Synthesis for Probe Discovery

Another notable application is in the synthesis of libraries of triazole-containing isothiazolidine 1,1-dioxides for molecular probe discovery. This process involves a one-pot click/aza-Michael or click/OACC esterification protocol to generate a diverse array of compounds rapidly. Such libraries are crucial for the discovery and development of new small molecules with potential therapeutic applications. This innovative approach demonstrates the versatility of this compound derivatives in facilitating the exploration of new chemical spaces (Rolfe et al., 2011).

Safety and Hazards

“2-(tert-Butyl)isothiazolidine 1,1-dioxide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

特性

IUPAC Name |

2-tert-butyl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)8-5-4-6-11(8,9)10/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUNGRLYRIRQRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCS1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610928 |

Source

|

| Record name | 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34693-41-9 |

Source

|

| Record name | 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)

![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)